molecular formula C19H20N2O3S B000448 Pioglitazone CAS No. 111025-46-8

Pioglitazone

カタログ番号: B000448
CAS番号: 111025-46-8
分子量: 356.4 g/mol
InChIキー: HYAFETHFCAUJAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピオグリタゾンは、チアゾリジンジオン系に属する医薬品であり、主に2型糖尿病の治療に使用される抗糖尿病薬です。インスリンに対する組織の感受性を高めることで作用し、血糖値のコントロールを助けます。 ピオグリタゾンは、メトホルミン、スルホニル尿素剤、またはインスリンなどの他の抗糖尿病薬と併用されることが多いです .

準備方法

合成ルートと反応条件

ピオグリタゾンの合成には、チアゾリジンジオン環の調製から始まるいくつかの工程が含まれます。一般的な方法の1つは、2,4-チアゾリジンジオンを塩基の存在下でベンジルクロリドと反応させて中間体を形成することです。 この中間体を次に、塩基性条件下で2-(5-エチルピリジン-2-イル)エタノールと反応させてピオグリタゾンを得ます .

工業的生産方法

ピオグリタゾンの工業的生産は、通常、低水素ガス圧下でベンジリデン化合物の酸付加塩を水素化することにより行われます。 このプロセスでは、還元剤を使用して、チアゾリジンジオン誘導体を高収率で得ます .

化学反応の分析

Synthetic Reactions

Pioglitazone is synthesized via multi-step processes involving condensation, hydrogenation, and salt formation. Two optimized pathways are highlighted:

Pathway 2: Catalytic Hydrogenation (WO2005058827A1)

  • A novel intermediate, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione hydrochloride, undergoes catalytic hydrogenation in aqueous methanol with Pd/C (5–6 bar H₂, 50–60°C).
  • Yield : 84% with >99.7% purity .

Table 1: Comparison of Synthetic Methods

ParameterPathway 1Pathway 2
Key CatalystPd/CPd/C
SolventMethanol/DMFAqueous methanol
Hydrogen Pressure≤30 kg/cm²5–6 bar
Final Purity~97.7%>99.7%
Yield63–73% (base) → 80–85% (HCl)84% (direct HCl salt)

Metabolic Reactions

This compound is metabolized primarily in the liver via CYP2C8 and CYP3A4 enzymes, producing active metabolites:

Phase I Metabolism

  • Hydroxylation : Formation of M-III (hydroxy-pioglitazone) and M-IV (keto-pioglitazone).
  • Oxidation : Generation of sulfoxide and N-oxide derivatives.

Phase II Metabolism

  • Conjugation : Glucuronidation and sulfation of hydroxylated metabolites for renal excretion .

Table 2: Key Metabolites and Enzymatic Pathways

MetaboliteEnzyme InvolvedBioactivity
M-IIICYP2C860–80% activity of parent
M-IVCYP3A4/CYP2C8Full PPARγ agonism
M-VCYP1A1 (minor)Inactive

Degradation and Impurity Formation

This compound degrades under oxidative and hydrolytic conditions, leading to impurities identified via UHPLC-HRMS:

Common Degradation Pathways

  • Oxidation : Formation of N-oxide and sulfone derivatives.
  • Hydrolysis : Cleavage of the thiazolidinedione ring under acidic/alkaline conditions.
  • Dimerization : Formation of dimeric impurities via radical intermediates .

Table 3: Identified Impurities in this compound Preparations

ImpurityStructureOrigin
Impurity-15-Ethylpyridine sulfoxideOxidative degradation
Impurity-2Benzylidene dimerPhotolytic dimerization
Impurity-3Des-ethyl this compoundIncomplete synthesis

Reaction with Excipients and Stabilizers

  • PLGA Nanoparticles : this compound encapsulated in poly(lactic-co-glycolic acid) nanoparticles via nanoprecipitation shows controlled release kinetics (85% drug release in 72 hours) .
  • HCl Salt Formation : Enhances solubility and stability; crystallized from ethanol/acetic acid mixtures .

Toxicological Byproducts

  • Carcinogenic Risk : Formaldehyde and acetaldehyde detected in trace amounts during high-temperature degradation .
  • Bladder Tumor Association : Linked to prolonged exposure to this compound-derived reactive metabolites (IARC Class 2A) .

科学的研究の応用

Type 2 Diabetes Management

Pioglitazone is indicated for patients with T2DM, particularly those whose blood glucose levels are inadequately controlled with other medications. It is often used in combination with metformin or sulfonylureas.

  • Efficacy : In the PROactive study involving 5,238 patients, this compound demonstrated a significant reduction in secondary endpoints such as all-cause mortality and myocardial infarction compared to placebo . However, caution is advised as the primary endpoint did not reach significance.

Cardiovascular Benefits

Numerous studies have highlighted the cardiovascular protective effects of this compound.

  • Mortality Reduction : An observational study indicated a 42% reduction in cardiovascular mortality among this compound users compared to those on alternative treatments .
  • Atherosclerosis Progression : The CHICAGO trial showed that this compound slowed the progression of carotid intima-media thickness over 18 months compared to glimepiride .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been studied for its effects on NAFLD and non-alcoholic steatohepatitis (NASH).

  • Pleiotropic Effects : A randomized controlled trial found that this compound significantly improved liver histology in patients with NASH, suggesting its potential role in managing liver-related metabolic disorders .

Case Study 1: Cardiovascular Risk Reduction

In a cohort study analyzing over 10,000 patients with T2DM, those treated with this compound exhibited lower rates of heart failure and cardiovascular events compared to those treated with other antidiabetic agents. This study supports the hypothesis that this compound may confer additional cardiovascular benefits beyond glycemic control.

Case Study 2: Impact on Liver Function

A clinical trial involving patients diagnosed with NASH showed that treatment with this compound resulted in significant improvements in liver enzyme levels and histological features after 24 weeks of therapy. These findings underscore the drug's potential utility in treating liver complications associated with metabolic syndrome.

Table 1: Summary of Clinical Trials Involving this compound

Study NamePopulationDurationPrimary EndpointKey Findings
PROactive5,238 T2DM patients3 yearsAll-cause mortalitySignificant reduction in myocardial infarction and stroke
CHICAGO462 T2DM patients18 monthsCarotid intima-media thicknessSlowed progression compared to glimepiride
NASH TrialNASH patients24 weeksLiver histology improvementSignificant improvement in liver enzymes

作用機序

ピオグリタゾンは、脂肪組織、骨格筋、および肝臓などの標的組織におけるペルオキシソーム増殖剤活性化受容体ガンマ (PPARγ) の選択的アゴニストとして作用します。PPARγの活性化は、グルコースおよび脂質代謝に関与するインスリン応答性遺伝子の転写を増加させます。 これにより、インスリン感受性の改善、グルコース取り込みの促進、および血糖値のコントロールが向上します .

類似の化合物との比較

類似の化合物

ピオグリタゾンの独自性

ピオグリタゾンは、高密度リポタンパク質コレステロールを高め、トリグリセリドを減少させることによって、脂質プロファイルを改善する能力においてユニークです。 尿中アルブミン/クレアチニン比に好ましい影響を与え、潜在的な腎臓への利益を示唆しています . 利点がある一方で、ピオグリタゾンは体重増加や心不全などのリスクと関連付けられており、注意深く管理する必要があります .

生物活性

Pioglitazone is a thiazolidinedione class medication primarily used for the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, including insulin sensitization, anti-inflammatory properties, and potential neuroprotective effects. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

1. Insulin Sensitization

This compound acts primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This activation enhances insulin sensitivity in peripheral tissues, particularly in adipose tissue and skeletal muscle.

  • Study Findings : A randomized trial demonstrated that this compound significantly increased insulin-stimulated glucose disposal by 30% and elevated plasma adiponectin levels by 79% after six months of treatment in patients with type 2 diabetes .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that may contribute to its cardiovascular benefits. It reduces levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

  • Clinical Trial Data : In the PROactive study, patients treated with this compound showed a reduction in macrovascular events, suggesting that its anti-inflammatory effects may play a role in cardiovascular protection .

3. Antibacterial Activity

Recent studies have indicated that this compound possesses antibacterial activity against certain Gram-positive bacteria. This effect appears to be dose-dependent and may involve mechanisms unrelated to PPAR-γ activation, such as the generation of reactive oxygen species (ROS) which enhance the efficacy of common antibiotics .

Case Studies

1. PROactive Study

The PROactive study was a landmark clinical trial assessing the impact of this compound on macrovascular events in patients with type 2 diabetes. It involved over 5,000 participants and demonstrated that this compound significantly reduced the risk of major cardiovascular events compared to placebo.

ParameterThis compound GroupPlacebo Groupp-value
Major Cardiovascular Events14%17%<0.05
All-Cause Mortality6%8%<0.05

This study highlights this compound's potential beyond glycemic control, emphasizing its role in cardiovascular health.

2. Neuroprotective Effects

A pilot clinical trial explored the safety and efficacy of this compound in patients with mild Alzheimer's disease (AD). The results indicated that this compound could penetrate the blood-brain barrier and exert beneficial effects on AD-related pathology.

Outcome MeasureThis compound GroupControl Groupp-value
ADAS-COG Score-0.746-0.354<0.05
CDR-SB Score-0.354-0.150<0.05

These findings suggest that this compound may offer neuroprotective benefits, warranting further investigation into its use in neurodegenerative diseases .

Research Findings

1. Lipid Profile Improvement

This compound has been shown to positively influence lipid profiles in patients with type 2 diabetes, leading to significant reductions in triglycerides and increases in HDL cholesterol levels.

  • Clinical Trial Results : In a six-month randomized controlled trial, patients receiving this compound exhibited mean decreases in triglycerides ranging from 39.1 to 65.3 mg/dL compared to placebo .

2. Activation of AMPK Pathway

Research indicates that this compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

  • Study Outcomes : Increased phosphorylation of AMPK and acetyl-CoA carboxylase (ACC) was observed following treatment with this compound, correlating with improved insulin sensitivity and lipid metabolism .

特性

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037129
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 4.42e-03 g/L
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization. Through this mechanism, pioglitazone both enhances tissue sensitivity to insulin and reduces the hepatic production of glucose (i.e. gluconeogenesis) - insulin resistance associated with type 2 diabetes mellitus is therefore improved without an increase in insulin secretion by pancreatic beta cells., Repeated administration of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in the spinal cord dorsal horn. As PPARgamma is a nuclear receptor, sustained changes in gene expression are widely believed to be the mechanism of pain reduction. However, we recently reported that a single intrathecal (i.t.) injection of pioglitazone, a PPARgamma agonist, reduced hyperalgesia within 30 minutes, a time frame that is typically less than that required for genomic mechanisms. To determine the very rapid antihyperalgesic actions of PPARgamma activation, we administered pioglitazone to rats with spared nerve injury and evaluated hyperalgesia. Pioglitazone inhibited hyperalgesia within 5 minutes of injection, consistent with a nongenomic mechanism. Systemic or i.t. administration of GW9662, a PPARgamma antagonist, inhibited the antihyperalgesic actions of intraperitoneal or i.t. pioglitazone, suggesting a spinal PPAR?-dependent mechanism. To further address the contribution of nongenomic mechanisms, we blocked new protein synthesis in the spinal cord with anisomycin. When coadministered intrathecally, anisomycin did not change pioglitazone antihyperalgesia at an early 7.5-minute time point, further supporting a rapid nongenomic mechanism. At later time points, anisomycin reduced pioglitazone antihyperalgesia, suggesting delayed recruitment of genomic mechanisms. Pioglitazone reduction of spared nerve injury-induced increases in GFAP expression occurred more rapidly than expected, within 60 minutes. We are the first to show that activation of spinal PPARgamma rapidly reduces neuropathic pain independent of canonical genomic activity. We conclude that acute pioglitazone inhibits neuropathic pain in part by reducing astrocyte activation and through both genomic and nongenomic PPARgamma mechanisms., Pioglitazone hydrochloride is a thiazolidinedione that depends on the presence of insulin for its mechanism of action. Pioglitazone hydrochloride decreases insulin resistance in the periphery and in the liver resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output. Pioglitazone is not an insulin secretagogue. Pioglitazone is an agonist for peroxisome proliferator-activated receptor-gamma (PPARgamma). PPAR receptors are found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors modulates the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism., ... Thiazolidinediones reduce insulin resistance not only in type 2 diabetes but also in non-diabetic conditions associated with insulin resistance such as obesity. The mechanism of action involves binding to the peroxisome proliferator-activated receptor (PPAR)gamma, a transcription factor that regulates the expression of specific genes especially in fat cells but also in other tissues. It is likely that thiazolidinediones primarily act in adipose tissue where PPARgamma is predominantly expressed. Thiazolidinediones have been shown to interfere with expression and release of mediators of insulin resistance originating in adipose tissue (e.g. free fatty acids, adipocytokines such as tumor necrosis factor alpha, resistin, adiponectin) in a way that results in net improvement of insulin sensitivity (i.e. in muscle and liver). Nevertheless, a direct molecular effect in skeletal muscle cannot be excluded. ..., Pioglitazone, a full peroxisome proliferator-activated receptor (PPAR)-gamma agonist, improves insulin sensitivity by increasing circulating adiponectin levels. However, the molecular mechanisms by which pioglitazone induces insulin sensitization are not fully understood. In this study, we investigated whether pioglitazone improves insulin resistance via upregulation of either 2 distinct receptors for adiponectin (AdipoR1 or AdipoR2) expression in 3T3-L1 adipocytes. Glucose uptake was evaluated by 2-[(3)H] deoxy-glucose uptake assay in 3T3-L1 adipocytes with pioglitazone treatment. AdipoR1 and AdipoR2 mRNA expressions were analyzed by qRT-PCR. /The investigators/ first confirmed that pioglitazone significantly increased insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes. Next, we investigated the mRNA expression and regulation of AdipoR1 and AdipoR2 after treatment with pioglitazone. Interestingly, pioglitazone significantly induced AdipoR2 expression but it did not affect AdipoR1 expression. In addition, adenovirus-mediated PPARgamma expression significantly enhanced the effects of pioglitazone on insulin-stimulated 2-DOG uptake and AdipoR2 expression in 3T3-L1 adipocytes. These data suggest that pioglitazone enhances adiponectin's autocrine and paracrine actions in 3T3-L1 adipocytes via upregulation of PPARgamma-mediated AdipoR2 expression. Furthermore, we found that pioglitazone significantly increased AMP-activated protein kinase (AMPK) phosphorylation in insulin-stimulated 3T3-L1 adipocytes, but it did not lead to the phosphorylation of IRS-1, Akt, or protein kinase ... Pioglitazone increases insulin sensitivity, at least partly, by PPARgamma-AdipoR2-mediated AMPK phosphorylation in 3T3-L1 adipocytes. In conclusion, the upregulation of AdipoR2 expression may be one of the mechanisms by which pioglitazone improves insulin resistance in 3T3-L1 adipocytes., For more Mechanism of Action (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless needles from dimethylformamide and water

CAS No.

111025-46-8, 112529-15-4
Record name Pioglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111025-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pioglitazone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone
Reactant of Route 2
Pioglitazone
Reactant of Route 3
Reactant of Route 3
Pioglitazone
Reactant of Route 4
Pioglitazone
Reactant of Route 5
Pioglitazone
Reactant of Route 6
Pioglitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。